![molecular formula C15H13ClN4O2 B2556028 N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108725-07-9](/img/structure/B2556028.png)
N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H13ClN4O2 and its molecular weight is 316.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound interacts with its targets through a free radical reaction . In the initiating step, a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The correlation between the ic50 values and the lipophilicity parameters of similar compounds shows a quasi-parabolic course for compounds with clog p from 354369 to 495436 .
Result of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Action Environment
It is known that the rate of reaction of similar compounds can vary due to differences in electronegativity .
Biological Activity
N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrazine core, which is known for its role in various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:
- Anticancer Activity : Studies indicate that compounds with a pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives have shown selective inhibition of cancer cell proliferation through the modulation of key signaling pathways such as apoptosis and cell cycle regulation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. Research has shown that it can effectively inhibit acetylcholinesterase (AChE) and urease activities, which are critical in conditions like Alzheimer's disease and urinary tract infections respectively .
- Antibacterial Properties : In vitro studies have demonstrated that the compound possesses antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives demonstrated that the compound significantly inhibited tumor growth in xenograft models. The results indicated a dose-dependent response with notable reductions in tumor size compared to controls .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was found to exhibit IC50 values in the low micromolar range against AChE. This suggests a strong potential for development as a therapeutic agent for neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Interaction : The binding affinity of the compound to target enzymes like AChE suggests competitive inhibition, which is crucial for its therapeutic effects against neurodegenerative diseases.
Data Tables
Scientific Research Applications
Anti-inflammatory Properties
Several studies have investigated the anti-inflammatory effects of pyrazolo derivatives, including N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide. This compound has shown significant potential in reducing inflammation through various mechanisms:
- Mechanism of Action : The compound exhibits inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Case Studies : In a study evaluating similar pyrazolo derivatives, compounds were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. Results indicated that these compounds had lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Anticancer Activity
The anticancer potential of this compound has been explored in various research contexts:
- Cytotoxicity Studies : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis in cancer cells was highlighted in studies focusing on its structural analogs .
- Molecular Hybridization : The design of molecular hybrids incorporating the pyrazolo structure has been a strategy to enhance anticancer activity. These hybrids combine different pharmacophores to improve efficacy against specific tumor types while minimizing side effects .
Structure and Chemical Properties
The unique structure of this compound makes it a valuable candidate for further drug development:
- Lead Compound Development : Its promising biological activities suggest it could serve as a lead compound for developing new therapeutics targeting inflammation and cancer.
- In Silico Studies : Computational modeling and docking studies are being employed to predict the binding affinities of this compound with various biological targets, enhancing the understanding of its mechanism of action .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-8-5-10(16)3-4-11(8)18-14(21)12-6-13-15(22)17-9(2)7-20(13)19-12/h3-7H,1-2H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTTZIQFLUXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.